((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine
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Overview
Description
((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine is a complex organic compound with a unique structure that includes a hexahydro-furo-pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor to form the hexahydro-furo-pyran ring, followed by the introduction of the methanamine group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield different reduced forms of the compound.
Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, ((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme mechanisms or as a starting point for the development of bioactive molecules.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In industry, the compound is used in the development of new materials with unique properties. Its applications can range from the creation of advanced polymers to the design of novel catalysts for chemical processes.
Mechanism of Action
The mechanism of action of ((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)methanamine include other hexahydro-furo-pyran derivatives and methanamine-containing compounds. Examples include:
- ((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)ethanamine
- ((1S,3AR,7aR)-hexahydro-3H-furo[3,4-c]pyran-1-yl)propanamine
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
[(1S,3aR,7aR)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine |
InChI |
InChI=1S/C8H15NO2/c9-3-8-7-1-2-10-4-6(7)5-11-8/h6-8H,1-5,9H2/t6-,7-,8-/m1/s1 |
InChI Key |
YYRXJVNRYRTQBJ-BWZBUEFSSA-N |
Isomeric SMILES |
C1COC[C@H]2[C@@H]1[C@H](OC2)CN |
Canonical SMILES |
C1COCC2C1C(OC2)CN |
Origin of Product |
United States |
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